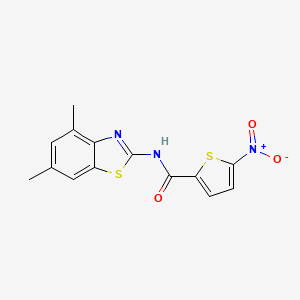

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

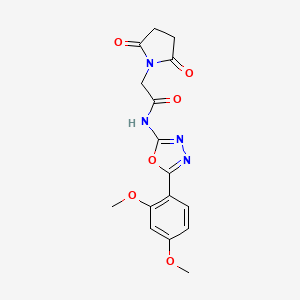

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, also known as DMNBTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNBTF is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. It is a yellow powder with a molecular weight of 335.37 g/mol.

Applications De Recherche Scientifique

Antioxidant and Antiproliferative Activities

Research into the synthesis and evaluation of novel compounds with potential biological activities has led to the discovery of various N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. These compounds have shown moderate to significant radical scavenging activity, indicating their potential as antioxidants. Furthermore, their structure suggests they could be further developed into more potent biologically active compounds through modification or derivatization, offering a template for future research in this area (Ahmad et al., 2012).

Diuretic Activity

Another area of exploration involves the synthesis of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides and their evaluation for in vivo diuretic activity. Among the series tested, a specific compound was identified as a promising candidate, showcasing the therapeutic potential of such compounds in treating conditions requiring diuresis (Yar & Ansari, 2009).

Radiosensitization and Cytotoxicity

The exploration of 2- and 3-nitrothiophene-5-carboxamides for their radiosensitizing and cytotoxic properties has been significant. Compounds with strong tertiary amine bases or oxiranes in their structure have demonstrated potent radiosensitization of hypoxic mammalian cells, indicating their potential as adjuncts to radiation therapy in cancer treatment. This research highlights the nuanced balance between efficacy and toxicity in the development of therapeutic agents (Threadgill et al., 1991).

Antibacterial and Antioxidant Activities

The development of N-substituted carboxamides synthesized from 2-amino-5,6-dimethyl-1H-benzimidazole and various bioactive carboxylic acids has unveiled compounds with promising antimicrobial and antioxidant activities. Notably, certain derivatives exhibited significant activity against a range of microorganisms and showcased potent radical scavenging and ferrous ion chelating activity, suggesting their dual potential as antimicrobial and antioxidant agents (Sindhe et al., 2016).

Dyeing Polyester Fibers and Biological Activity

Research into heterocyclic aryl monoazo organic compounds has led to the synthesis of novel disperse dyes with significant efficiency in dyeing polyester fabrics. These compounds not only exhibit excellent color characteristics and fastness properties but also demonstrate high antioxidant, antitumor, and antimicrobial activities. Such findings indicate the potential for these dyes to be applied in the development of sterile and/or biologically active fabrics for various life applications (Khalifa et al., 2015).

Propriétés

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c1-7-5-8(2)12-10(6-7)22-14(15-12)16-13(18)9-3-4-11(21-9)17(19)20/h3-6H,1-2H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHPFQNPZFKRCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2805551.png)

![Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2805553.png)

![5-[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2805558.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2805561.png)

![Benzo[b]thiophen-2-yl(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2805567.png)

![(Z)-methyl 2-(4,6-difluoro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2805568.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2805570.png)

![3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B2805571.png)